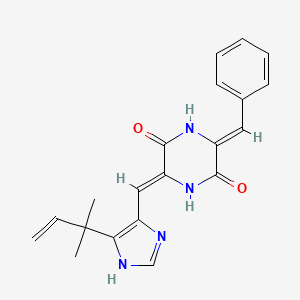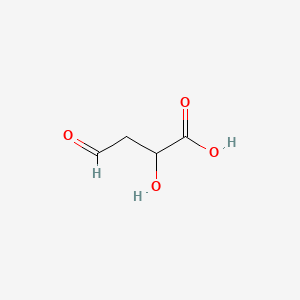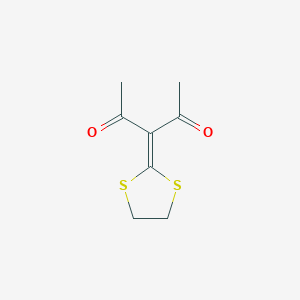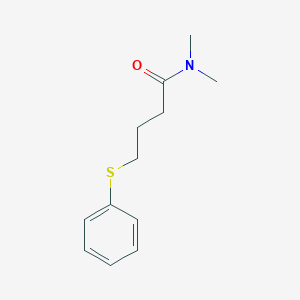![molecular formula C10H5N3O2 B14153592 1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione CAS No. 3915-98-8](/img/structure/B14153592.png)
1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione is a heterocyclic compound with a molecular formula of C10H5N3O2 This compound is characterized by its unique structure, which includes a naphthalene ring fused with a triazole ring and two keto groups at positions 4 and 9
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione can be synthesized through a metal-free domino [3+2] cycloaddition reaction. This method involves the reaction of azides with alkynes under mild conditions, resulting in high yields and good atom economy. The reaction is eco-friendly and utilizes easily available starting materials .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the metal-free cycloaddition approach provides a scalable and efficient route for its synthesis. This method’s mild reaction conditions and broad substrate scope make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the keto groups.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
Mechanism of Action
1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione exerts its effects primarily through the inhibition of enzymes such as IDO1 and TDO. These enzymes play a crucial role in the kynurenine pathway of tryptophan metabolism, which is involved in immune regulation. By inhibiting these enzymes, the compound can modulate immune responses and has potential therapeutic applications in cancer treatment .
Comparison with Similar Compounds
1H-Naphtho[2,3-d][1,2,3]triazole: A closely related compound with a similar structure but lacking the keto groups at positions 4 and 9.
1-aryl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione: Derivatives of this compound have been studied for their dual inhibitory activity against IDO1 and TDO.
Uniqueness: 1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione stands out due to its dual keto groups, which contribute to its unique reactivity and biological activity. This structural feature enhances its potential as an enzyme inhibitor and broadens its applicability in various scientific fields .
Properties
CAS No. |
3915-98-8 |
|---|---|
Molecular Formula |
C10H5N3O2 |
Molecular Weight |
199.17 g/mol |
IUPAC Name |
2H-benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C10H5N3O2/c14-9-5-3-1-2-4-6(5)10(15)8-7(9)11-13-12-8/h1-4H,(H,11,12,13) |
InChI Key |
IKPHLXTZBLLGCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=NNN=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)


![4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14153532.png)

![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)


![N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B14153557.png)
![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14153564.png)

![N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide](/img/structure/B14153582.png)


